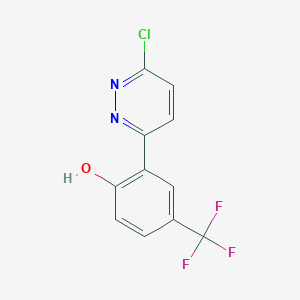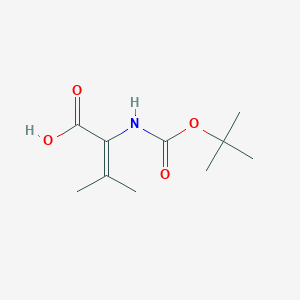![molecular formula C46H70O2S4 B12951982 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene , is a mouthful of a compound! Let’s break it down:
Molecular Formula: C₁₆H₁₀S₂
Molecular Weight: 266.38 g/mol
CAS Registry Number: 1209012-31-6
This intriguing molecule belongs to the family of organic semiconductors, and its unique structure makes it a subject of scientific curiosity.
Vorbereitungsmethoden
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions. These methods often rely on sulfur-containing precursors and intricate ring-forming steps.
Industrial Production: At an industrial scale, the synthesis of 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene likely involves optimization of existing routes, purification, and scalability considerations.
Analyse Chemischer Reaktionen
Reactivity: This compound exhibits interesting reactivity due to its conjugated system and sulfur atoms. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify its electronic properties.
Reduction: Reduction reactions may alter its stability and energy levels.
Substitution: Substituents can be introduced at specific positions.
Ring-Opening: Cleavage of the central ring system.
Oxidation: Common oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides.
Ring-Opening: Strong nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents. Functionalized derivatives with altered properties are of interest.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: As a semiconductor, it finds applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs).
Materials Science: Its unique structure contributes to novel materials with tailored properties.
Biosensors: Its electronic properties make it suitable for biosensing applications.
Drug Delivery: Modified derivatives could serve as drug carriers.
Flexible Electronics: Its flexibility and semiconducting behavior are valuable for flexible displays and wearable devices.
Wirkmechanismus
The compound’s effects likely stem from its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
While 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out for its unique structure, it shares similarities with other conjugated organic semiconductors. Notable compounds include :
- [Compound A]
- [Compound B]
- [Compound C]
Eigenschaften
Molekularformel |
C46H70O2S4 |
|---|---|
Molekulargewicht |
783.3 g/mol |
IUPAC-Name |
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C46H70O2S4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-47-41-39-43-37(29-31-49-43)52-46(39)42(40-44-38(30-32-50-44)51-45(40)41)48-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
InChI-Schlüssel |
NSMSTVKVTXDILP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC1=C2C3=C(C=CS3)SC2=C(C4=C1SC5=C4SC=C5)OCC(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Chlorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12951909.png)

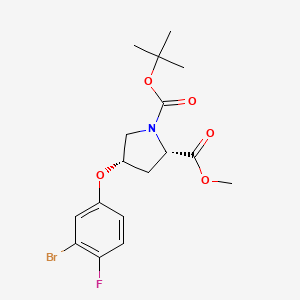

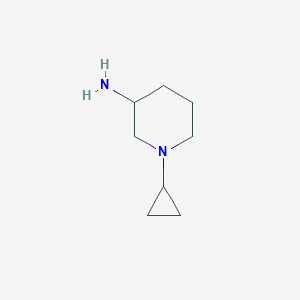
![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
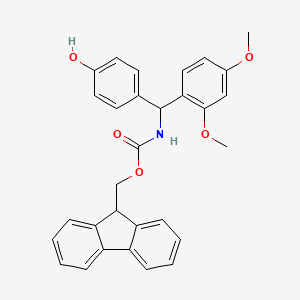
![2-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12951946.png)

![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)


